This compound, also known as XantPhos-Pd-G2 [], is a palladium catalyst belonging to the family of Buchwald ligands. Buchwald ligands are a class of organometallic compounds that find extensive use in organic chemistry, particularly in cross-coupling reactions []. These reactions are fundamental tools for constructing carbon-carbon bonds, which are essential for the synthesis of complex organic molecules.
XantPhos-Pd-G2 demonstrates high catalytic activity in various cross-coupling reactions, including:
These are just a few examples, and XantPhos-Pd-G2 can be employed in a broader range of cross-coupling reactions depending on the specific reaction conditions and substrates.
Several features make XantPhos-Pd-G2 an attractive catalyst for cross-coupling reactions:
XantPhos-Palladium-G2 is a second-generation palladium precatalyst notable for its enhanced reactivity in palladium-catalyzed carbon-nitrogen cross-coupling reactions. Its chemical formula is with a molecular weight of 888.72 g/mol. This compound features a xanthene-based ligand structure, specifically 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene, which contributes to its stability and catalytic efficiency in various organic transformations .
XantPhos-Palladium-G2 is primarily utilized in cross-coupling reactions, particularly for the formation of carbon-nitrogen bonds. It facilitates the coupling of activated organic compounds with alkyl halides, enabling the synthesis of a wide range of nitrogen-containing compounds, such as anilines and heterocycles
The synthesis of XantPhos-Palladium-G2 typically involves the coordination of palladium(II) chloride with the xanthene-based ligand under controlled conditions. Key steps include:
Research on interaction studies involving XantPhos-Palladium-G2 primarily focuses on its reactivity with various substrates and ligands. Studies indicate that the choice of base and solvent significantly influences its catalytic performance. The compound demonstrates compatibility with a range of amines and halides, making it a versatile tool in synthetic chemistry
XantPhos-Palladium-G2 belongs to a class of palladium precatalysts that includes several notable compounds. Here are some similar compounds along with their unique characteristics: XantPhos-Palladium-G2 stands out due to its balance between stability and reactivity, making it particularly effective for diverse synthetic applications while maintaining operational simplicity compared to its predecessors and alternatives
XantPhos-Pd-G2 emerged from the iterative optimization of palladium precatalysts by the Buchwald group at MIT. First-generation (G1) precatalysts, introduced in the early 2000s, required strong bases and low temperatures (-40°C) for activation. While effective, these limitations prompted the development of second-generation (G2) systems. In 2011, the Buchwald group replaced the phenethylamine backbone of G1 precatalysts with a biphenyl-based ligand, enabling activation at room temperature with weak bases like potassium phosphate. XantPhos-Pd-G2, incorporating the Xantphos ligand (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene), was commercialized shortly thereafter and has since become a cornerstone of modern cross-coupling methodologies. XantPhos-Pd-G2 addresses critical challenges in organometallic catalysis. The Xantphos ligand’s wide bite angle (108°) stabilizes monoligated palladium(0) species, preventing the formation of inactive bis-ligated complexes. This geometric feature enhances catalytic turnover in reactions such as: The precatalyst’s thermal stability (decomposes at 188–196°C) and air tolerance simplify handling compared to traditional palladium sources like Pd(OAc)₂. XantPhos-Pd-G2 belongs to the palladacycle class of precatalysts, characterized by a Pd(II) center coordinated to a chelating ligand and a stabilizing aryl group. Key structural features include: This classification contrasts with oxidative addition complexes (e.g., Pd(PPh₃)₄) and π-allyl palladium systems, offering superior control over ligand-to-metal ratios. The Buchwald portfolio includes six generations of precatalysts, with XantPhos-Pd-G2 representing a pivotal advance. A comparative analysis reveals its distinct advantages: XantPhos-Pd-G2’s biphenyl ligand lowers the pKa of the coordinated amine, facilitating rapid generation of Pd(0) without extreme conditions. This innovation expanded substrate scope to include electron-deficient aryl chlorides and sterically hindered amines, which are recalcitrant with earlier catalysts. XantPhos-Pd-G2 is a second-generation palladium precatalyst with the molecular formula C₅₁H₄₂ClNOP₂Pd [1] [2] [3]. The compound possesses a molecular weight ranging from 888.71 to 889.7 grams per mole, depending on the measurement precision [1] [2] [3]. The Chemical Abstracts Service registry number for this compound is 1375325-77-1 [1] [2] [3]. The International Union of Pure and Applied Chemistry name for this compound is Chloro[(4,5-bis(diphenylphosphino)-9,9-dimethylxanthene)-2-(2′-amino-1,1′-biphenyl)]palladium(II) [1] [3] [4]. The compound's structure incorporates a palladium center coordinated to a Xantphos ligand (9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene) and an aminobiphenyl group, with a chloride ligand completing the coordination sphere [1] [3] [4]. The compound's Simplified Molecular Input Line Entry System representation is: CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C.C1=CC=C(C=C1)C2=CC=CC=C2N.[Cl-].[Pd] [1] [2]. The International Chemical Identifier Key is XVPHXQHDHZRAJL-UHFFFAOYSA-M [1] [2]. Crystallographic studies of XantPhos-Pd-G2 reveal important structural features of this palladium complex [6]. The compound adopts a square-planar geometry around the palladium center, which is typical for palladium(II) complexes [7]. X-ray crystallographic analysis demonstrates that the palladium center features a slightly distorted square planar geometry [8]. The crystallographic data indicates that XantPhos-Pd-G2 can exist in different coordination modes depending on the specific conditions and co-ligands present [7]. Studies of related palladium-Xantphos complexes show that the sum of angles around the palladium center approaches 360 degrees, confirming the square planar geometry [7]. Research has demonstrated that the Xantphos ligand in palladium complexes can adopt both cis and trans coordination modes [9] [7]. In the case of XantPhos-Pd-G2, crystallographic analysis reveals a rare trans-chelating bisphosphine-palladium(II) structure with a large bite angle when coordinated in specific geometries [9]. XantPhos-Pd-G2 exhibits a melting point range of 188-196°C, characterized by decomposition rather than clean melting [1] [4] [10]. This thermal decomposition behavior is typical for organometallic palladium complexes containing phosphine ligands [1] [4] [10]. The thermal stability of XantPhos-Pd-G2 is dependent on storage conditions and atmospheric exposure [5] [4]. Under inert atmospheric conditions, the compound demonstrates good thermal stability at room temperature, but prolonged exposure to elevated temperatures leads to decomposition [1] [4] [10]. Research indicates that for long-term storage, low temperatures are required to avoid decomposition, with optimal storage at -30°C for extended periods [11]. Studies of related Xantphos-palladium complexes show that reductive elimination processes become significant at temperatures above 60°C, with rapid decomposition occurring at 80°C [11]. The compound's thermal behavior suggests that it can potentially serve as a precatalyst for cross-coupling reactions typically conducted at 60°C or higher [11]. XantPhos-Pd-G2 demonstrates solubility in organic solvents, which is characteristic of organometallic palladium complexes containing bulky phosphine ligands [12]. The compound's solubility profile is influenced by the presence of the large Xantphos ligand and the overall molecular structure [12]. Research on related palladium-Xantphos systems indicates that solubility varies significantly depending on the solvent system employed [11]. Studies have shown that the compound exhibits different solubility characteristics in various organic solvents, with some solvents promoting complex formation while others may lead to ligand dissociation [11]. The solubility properties of XantPhos-Pd-G2 are important for its applications in catalytic systems, where dissolution in appropriate reaction media is essential for catalytic activity [6]. The compound's solubility characteristics must be considered when designing reaction conditions for cross-coupling applications [6]. XantPhos-Pd-G2 appears as a pale yellow to light yellow powder under normal conditions [4] [10] [13]. The compound adopts a crystalline powder morphology when isolated and purified [4] [10]. The characteristic pale yellow coloration is typical of palladium(II) complexes containing phosphine ligands [4] [10] [13]. The physical appearance of XantPhos-Pd-G2 can vary slightly depending on the specific preparation method and purity level [13]. Commercial samples typically present as an off-white to light yellow powder with good flowability characteristics [13]. The compound maintains its solid-state morphology under normal atmospheric conditions but requires inert storage conditions for optimal stability [5] [4]. The Xantphos ligand in XantPhos-Pd-G2 exhibits a characteristic bite angle of 108°, which is considered unusually wide for bidentate phosphine ligands [12] [14] [15]. This natural bite angle of 108° is a defining feature of the Xantphos ligand system and significantly influences the coordination chemistry and catalytic properties of the resulting palladium complexes [12] [14] [15]. Research has demonstrated that as the phosphorus-palladium-phosphorus angle approaches the Xantphos natural bite angle of 108°, specific structural changes occur in the coordination environment [14]. The wide bite angle allows Xantphos to function as a trans-spanning ligand, capable of adopting coordination geometries that would be unfavorable for ligands with smaller bite angles [12] [9]. Crystallographic studies reveal that when the bite angle approaches 108°, the phenyl rings on each phosphorus atom come into closer proximity, leading to specific steric interactions [14]. In palladium complexes, the phosphorus-palladium-phosphorus angle can vary from the natural bite angle depending on the coordination environment and co-ligands present [14] [7]. The 108° bite angle of Xantphos places it in the category of wide bite angle ligands, distinguishing it from conventional diphosphine ligands that typically exhibit bite angles around 85-90° [15] [16]. This wide bite angle is crucial for the unique reactivity patterns observed in XantPhos-Pd-G2 catalytic systems [15] [16]. The electronic properties of the Xantphos ligand in XantPhos-Pd-G2 are characterized by its ability to function as a strong σ-donor while maintaining moderate π-acceptor capabilities [12] [9] . The phosphorus atoms in the ligand possess Lewis acidity, enabling them to form strong coordinate covalent bonds with the palladium center . The xanthene backbone of the Xantphos ligand can be electronically modified through the introduction of substituents, allowing for fine-tuning of the ligand's electronic properties . This electronic tunability directly influences the activity and selectivity of palladium catalysts incorporating the Xantphos ligand . Research indicates that the wide bite angle of Xantphos leads to enhanced stabilization of specific palladium oxidation states and coordination geometries [18]. Electronic structure calculations on iron complexes with Xantphos have shown that this ligand induces distinct electronic characteristics compared to other diphosphine ligands [18]. The electronic properties of Xantphos enable it to stabilize both palladium(0) and palladium(II) species, making it particularly valuable in catalytic cycles that involve oxidation state changes [9] . The ligand's electronic characteristics contribute to its trans-spanning capability in palladium complexes [9]. The steric properties of the Xantphos ligand in XantPhos-Pd-G2 are dominated by the presence of bulky diphenylphosphino groups that create significant steric hindrance around the palladium center [19] . These steric effects play a crucial role in controlling substrate access and influencing reaction selectivity . The bulky diphenyl groups around the phosphorus atoms create a steric environment that influences the reactivity of the metal center by controlling the access of substrates and directing their orientation during reactions . This steric modulation is essential for achieving high selectivity in catalytic transformations . Research on the steric properties of bidentate ligands has shown that the Xantphos system creates a specific pocket angle that describes the space available for substrates in complexes containing this ligand [15]. The steric demands of the Xantphos ligand can be quantified using parameters such as buried volume and cone angles [19]. The combination of the wide bite angle and bulky substituents on the phosphorus atoms creates a unique steric environment that distinguishes Xantphos from other diphosphine ligands [15] [19]. This steric profile contributes to the specific reactivity patterns observed in XantPhos-Pd-G2 catalytic systems . The coordination chemistry of XantPhos-Pd-G2 is characterized by the palladium center's ability to adopt multiple coordination geometries depending on the reaction conditions and co-ligands present [12] [9] [7]. The compound demonstrates the flexibility of the Xantphos ligand to coordinate in both cis and trans modes to palladium centers [12] [9] [7]. Crystallographic studies have revealed that Xantphos can function as a trans-chelating ligand in palladium complexes, which is relatively rare for bidentate phosphine ligands [9]. X-ray crystallographic analysis of related complexes shows a trans-chelating bisphosphine-palladium(II) structure with a large bite angle of 150.7° [9]. The coordination chemistry of XantPhos-Pd-G2 involves a square-planar palladium(II) center with the Xantphos ligand occupying two coordination sites in a chelating fashion [1] [3] [4]. The chloride ligand and the aminobiphenyl group complete the coordination sphere around the palladium center [1] [3] [4]. Research has demonstrated that the coordination mode of Xantphos in palladium complexes can be influenced by the presence of other ligands and reaction conditions [7]. Studies show that while Xantphos typically prefers a specific bite angle, it can adapt its coordination to accommodate different geometrical requirements [7]. The ability of XantPhos-Pd-G2 to undergo facile ligand exchange and activation processes makes it particularly valuable as a precatalyst in cross-coupling reactions [6]. Mass spectrometric studies have identified specific palladium-Xantphos species formed during catalytic activation, including oxidative addition complexes with characteristic mass-to-charge ratios [6].Compound Name Key Features Uniqueness XantPhos-Palladium-G1 First-generation variant with lower reactivity Less stable than G2; requires harsher conditions for activation XantPhos-Palladium-G3 Enhanced solubility and stability Can accommodate bulkier ligands; improved performance under varied conditions Buchwald-Hartwig Catalyst Utilizes different ligands for C–N coupling Broad applicability across various coupling types BINAP-Palladium Bidentate ligand known for high selectivity Often used in asymmetric synthesis processes Significance in Organometallic Chemistry
Classification within Palladium Precatalysts
Property Value Molecular formula C₅₁H₄₂ClNOP₂Pd Molecular weight 888.72 g/mol Coordination geometry Square planar Ligand bite angle 108° Activation mechanism Base-induced reductive elimination Relationship to Other Buchwald Precatalysts
Generation Key Feature Activation Condition Typical Use Case G1 Phenethylamine backbone Strong base, -40°C Early-stage C–N couplings G2 (XantPhos-Pd-G2) Biphenyl ligand Weak base, room temperature Broad-scope Suzuki couplings G3 Methanesulfonate leaving group Mild base, ambient conditions Bulky ligand compatibility G4 N-methylated biphenyl backbone No carbazole byproduct Pharmaceutical synthesis Molecular Structure and Formula
Property Value Reference Molecular Formula C₅₁H₄₂ClNOP₂Pd [1] [2] [3] Molecular Weight 888.71-889.7 g/mol [1] [2] [3] CAS Number 1375325-77-1 [1] [2] [3] MDL Number MFCD22666442 [5] [4] InChI Key XVPHXQHDHZRAJL-UHFFFAOYSA-M [1] [2] Crystallographic Analysis
Physical Properties
Melting Point and Thermal Stability
Property Value Reference Melting Point 188-196°C (decomposition) [1] [4] [10] Thermal Stability Stable under inert conditions [1] [4] [10] Decomposition Temperature 188-196°C [1] [4] [10] Storage Temperature 2-8°C (recommended) [5] [4] Solubility Profile
Morphology and Appearance
Property Value Reference Appearance Powder [4] [10] [13] Color Pale yellow to light yellow [4] [10] [13] Morphology Crystalline powder [4] [10] Physical State Solid [4] [10] XantPhos Ligand Characteristics
Bite Angle Analysis (108°)
Electronic Properties
Steric Properties
Coordination Chemistry
Coordination Feature Description Reference Geometry Square-planar around Pd(II) [1] [3] [4] Ligand Mode Chelating bidentate [12] [9] Bite Angle 108° (natural) [12] [14] [15] Trans-Spanning Capable of trans coordination [12] [9] Activation Facile precatalyst activation [6]
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Dates